Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is a unique bicyclic compound with the molecular formula C7H8O4. This compound is characterized by its oxabicyclohexane structure, which includes an oxygen atom within the bicyclic ring system. It is often used in various chemical research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable diene with a carbonyl compound under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s oxabicyclohexane structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate
- Methyl 6,6-dimethyl-2-methylenebicyclo[3.1.0]hexane-1-carboxylate
- 4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups and steric properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
13353-12-3 |
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Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c1-10-5(8)7-2-4(7)3-11-6(7)9/h4H,2-3H2,1H3 |
InChI Key |
GLYZNWSIEZCYDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1COC2=O |
Origin of Product |
United States |
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